

An In-depth Technical Guide to Cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cyclopropylmethanesulfonamide*

Cat. No.: *B1291645*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cyclopropylmethanesulfonamide**, a molecule of interest in medicinal chemistry and drug development. This document details its chemical properties, a standard synthesis protocol, and a validated analytical methodology for its quantification.

Core Molecular Data

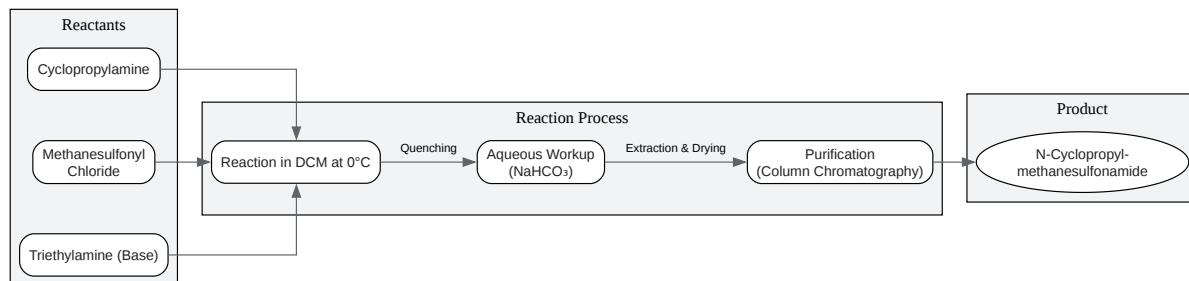
N-Cyclopropylmethanesulfonamide is a chemical compound characterized by a cyclopropyl group attached to the nitrogen atom of a methanesulfonamide functional group. Its compact and rigid cyclopropyl moiety can confer unique pharmacological properties, making it a valuable scaffold in the design of novel therapeutic agents.

A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₄ H ₉ NO ₂ S	
Molecular Weight	135.18 g/mol	
IUPAC Name	N-cyclopropylmethanesulfonamide	
CAS Number	479065-29-7	
Physical Form	Solid	
Storage Temperature	2-8°C	
InChI Key	POEOXZQLWUIFQW-UHFFFAOYSA-N	

Synthesis Protocol: Sulfonamide Formation

The synthesis of **N-cyclopropylmethanesulfonamide** is typically achieved through the reaction of methanesulfonyl chloride with cyclopropylamine. This is a standard and widely used method for forming sulfonamide bonds.[\[1\]](#)[\[2\]](#)[\[3\]](#)


Materials:

- Methanesulfonyl chloride
- Cyclopropylamine
- Triethylamine (or another suitable base like pyridine)[\[3\]](#)[\[4\]](#)
- Dichloromethane (DCM) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

- Ice bath

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Cool the mixture to 0°C using an ice bath.
- Addition of Sulfonyl Chloride: To the cooled solution, add methanesulfonyl chloride (1.05 equivalents) dropwise via a syringe. The addition should be slow to control the exothermic reaction.
- Reaction Monitoring: Allow the reaction to stir at 0°C for one hour and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Final Purification: The crude **N-cyclopropylmethanesulfonamide** can be further purified by flash column chromatography on silica gel to obtain the final product of high purity.

[Click to download full resolution via product page](#)

General Synthesis Workflow for N-Cyclopropylmethanesulfonamide.

Analytical Methodology: LC-MS/MS Quantification

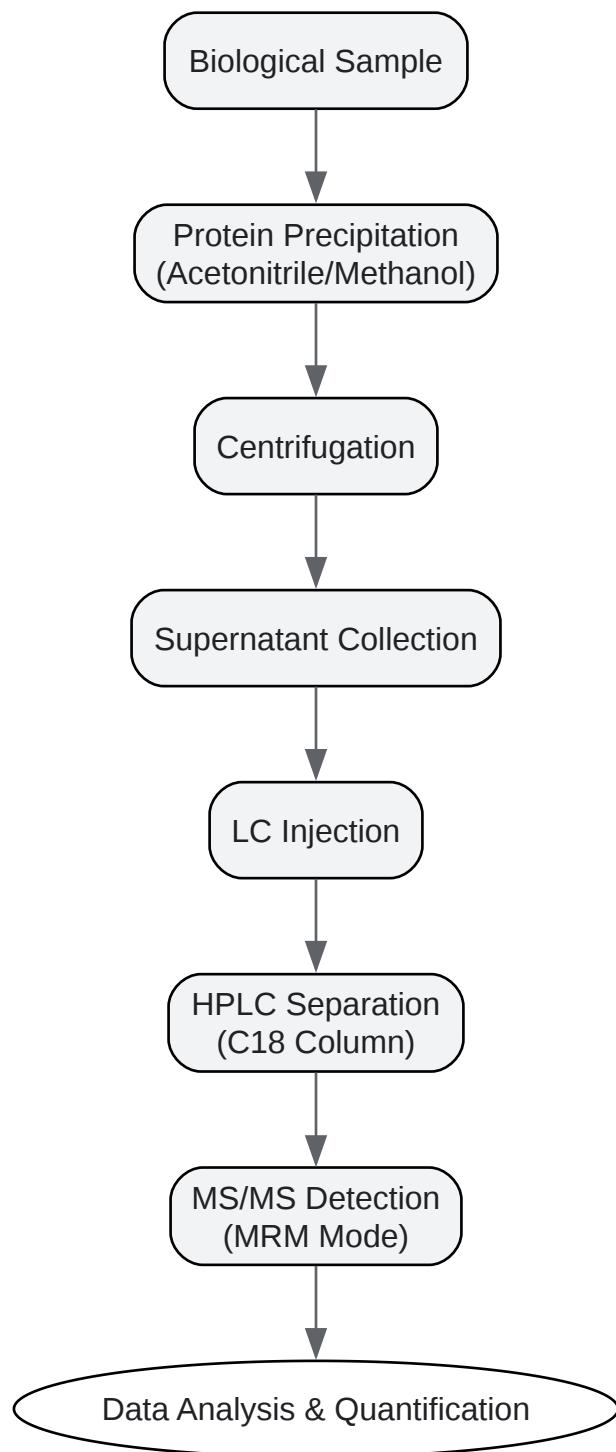
For the quantitative analysis of N-cyclopropylmethanesulfonamide in biological matrices or as a pharmaceutical substance, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (from a biological matrix):

- Protein Precipitation: To a 100 µL aliquot of the sample (e.g., plasma), add 300 µL of a cold organic solvent such as acetonitrile or methanol containing an appropriate internal standard.


- Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions:

- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size) is suitable.
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes, followed by a re-equilibration step.
- Injection Volume: 5 μ L

Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM): The precursor ion ($[M+H]^+$) for N-**cyclopropylmethanesulfonamide** would be m/z 136.0. The product ions for quantification and qualification would be determined by infusion and fragmentation of a standard solution.
- Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

[Click to download full resolution via product page](#)

LC-MS/MS Analytical Workflow for Quantification.

Potential Biological Activity

While specific signaling pathways for **N-cyclopropylmethanesulfonamide** are not extensively documented in publicly available literature, the cyclopropane motif is a known bioisostere for phenyl rings and double bonds, often used to improve metabolic stability and binding affinity of drug candidates.^[8] Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities, including antibacterial, and as inhibitors of enzymes like carbonic anhydrase.^{[9][10]} The combination of these two groups in **N-cyclopropylmethanesulfonamide** suggests potential for its use as a lead compound in drug discovery programs targeting various diseases. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. prepchem.com [prepchem.com]
- 5. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclopropylmethanesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1291645#cyclopropylmethanesulfonamide-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com